molecular formula C11H8INO2 B13498319 5-(4-Iodophenyl)furan-2-carboxamide

5-(4-Iodophenyl)furan-2-carboxamide

Cat. No.: B13498319
M. Wt: 313.09 g/mol
InChI Key: GHCUEUJSKCNQJW-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. This method utilizes microwave radiation to facilitate the coupling reactions and formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

5-(4-Iodophenyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structure-activity relationships (SAR), and various biological evaluations, including its effects on different biological targets.

Chemical Structure and Synthesis

The compound is characterized by a furan ring substituted at the 5-position with a 4-iodophenyl group and a carboxamide functional group. The synthesis of this compound typically involves the reaction of furan derivatives with appropriate aryl halides in the presence of coupling agents. Several synthetic pathways have been explored to optimize yield and purity.

Antioxidant Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit significant antioxidant properties. Antioxidant activity is often measured using assays such as DPPH radical scavenging and ABTS scavenging methods. For example, studies have shown that certain furan derivatives can effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial effects of furan derivatives have been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains. For instance, certain derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus1
Similar DerivativeEscherichia coli8

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been evaluated using various cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against several cancer types, including colorectal adenocarcinoma and lung cancer cells. The IC50 values for these activities suggest that it may be a promising candidate for further development as an anticancer agent .

Cell LineIC50 (μM)
Human colorectal adenocarcinoma (Caco-2)15
Human lung cancer (A549)20

Structure-Activity Relationship (SAR)

The SAR studies on furan derivatives highlight the importance of substituents on the aromatic ring and their influence on biological activity. For instance, the introduction of halogen atoms such as iodine enhances potency against specific targets due to increased lipophilicity and molecular interactions with biological receptors .

Case Studies

Several case studies have documented the biological evaluation of compounds related to this compound. One notable study investigated its role as a urotensin-II receptor antagonist, revealing high metabolic stability and low cytotoxicity, which are desirable traits for drug candidates targeting cardiovascular diseases .

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

5-(4-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

GHCUEUJSKCNQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I

Origin of Product

United States

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